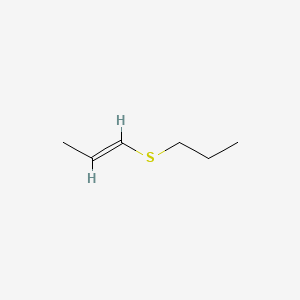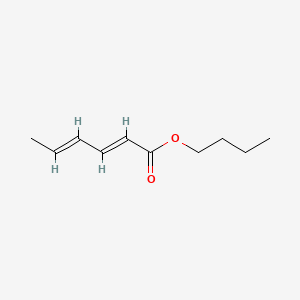
2-Bromo-4'-methoxybenzophenone
Descripción general
Descripción
2-Bromo-4’-methoxybenzophenone is a benzophenone derivative, characterized by the presence of a bromine atom at the second position and a methoxy group at the fourth position of the benzophenone structure. This compound is a white crystalline powder and is known for its applications in various fields, including chemistry and biology.
Mecanismo De Acción
Target of Action
A similar compound, 2-bromo-4’-methoxyacetophenone, is known to act as a potent protein tyrosine phosphatase inhibitor . Protein tyrosine phosphatases play crucial roles in cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Bromo-4’-methoxybenzophenone might interact with its targets in a similar manner.
Pharmacokinetics
Its solubility in various solvents such as dmso, water (partly miscible), most organic solvents, and methanol suggests that it could have good bioavailability.
Análisis Bioquímico
Biochemical Properties
2-Bromo-4’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination reactions, where it can act as a substrate for enzymes involved in oxidative processes . The compound’s bromine atom can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, 2-Bromo-4’-methoxybenzophenone can interact with proteins through its aromatic ring, potentially affecting protein folding and function.
Cellular Effects
The effects of 2-Bromo-4’-methoxybenzophenone on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling molecules . This compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it may affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance.
Molecular Mechanism
At the molecular level, 2-Bromo-4’-methoxybenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The compound’s bromine atom can participate in enzyme inhibition or activation, depending on the context of the reaction . Additionally, 2-Bromo-4’-methoxybenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that 2-Bromo-4’-methoxybenzophenone can have lasting effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of 2-Bromo-4’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative damage . At high doses, it can become toxic, leading to adverse effects such as cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
2-Bromo-4’-methoxybenzophenone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism is complex and can vary depending on the specific biological context .
Transport and Distribution
Within cells and tissues, 2-Bromo-4’-methoxybenzophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-4’-methoxybenzophenone is an important factor in its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of 2-Bromo-4’-methoxybenzophenone in these compartments can affect their function, particularly in terms of oxidative stress and protein folding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-methoxybenzophenone typically involves the bromination of 4-hydroxybenzophenone. The reaction is carried out in the presence of acetic acid, which acts as a solvent and catalyst. The bromine reacts with the benzophenone derivative to introduce the bromine atom at the desired position.
Industrial Production Methods: In industrial settings, the production of 2-Bromo-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy helps in characterizing the compound and ensuring its quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Aplicaciones Científicas De Investigación
2-Bromo-4’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is utilized in studies involving protein tyrosine phosphatase inhibition, which is crucial for understanding various biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of sunscreens and personal care products due to its ability to absorb ultraviolet light.
Comparación Con Compuestos Similares
4-Methoxybenzophenone: Similar in structure but lacks the bromine atom.
2-Bromo-4’-chlorobenzophenone: Contains a chlorine atom instead of a methoxy group.
Uniqueness: 2-Bromo-4’-methoxybenzophenone is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and research applications .
Propiedades
IUPAC Name |
(2-bromophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQIWWJREILQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428500 | |
| Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59142-63-1 | |
| Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)
![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)












